molecular formula C12H14O4S B15136685 Methylthiomcresol-succinaldehydic acid

Methylthiomcresol-succinaldehydic acid

Cat. No.: B15136685
M. Wt: 254.30 g/mol
InChI Key: WBWIRYLTDLVFGN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methylthiomcresol-succinaldehydic acid involves specific reaction conditions and reagents. One common synthetic route includes the reaction of primary amines, aldehyde, and mercaptoacetic acid via a one-pot multicomponent reaction in the presence of boron trifluoride (BF₃) and p-toluenesulfonic acid (PTSA) . This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Methylthiomcresol-succinaldehydic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methylthiomcresol-succinaldehydic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methylthiomcresol-succinaldehydic acid involves its function as a hapten. Haptens are small molecules that, when combined with a larger protein, can elicit an immune response. This compound binds to proteins, forming conjugates that are recognized by the immune system, leading to the production of specific antibodies .

Comparison with Similar Compounds

Methylthiomcresol-succinaldehydic acid can be compared to other haptens used in immunoreagent production. Similar compounds include:

This compound is unique due to its specific structure and the particular immune responses it can elicit, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

4-(3-methyl-4-methylsulfanylphenoxy)-4-oxobutanoic acid

InChI

InChI=1S/C12H14O4S/c1-8-7-9(3-4-10(8)17-2)16-12(15)6-5-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

WBWIRYLTDLVFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)CCC(=O)O)SC

Origin of Product

United States

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